molecular formula C19H20O4 B1246103 Acerogenin M

Acerogenin M

Cat. No.: B1246103
M. Wt: 312.4 g/mol
InChI Key: UACMFCNIYUKDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acerogenin M is a cyclic diarylheptanoid isolated from the stem bark of Acer nikoense Maxim. (Aceraceae), a plant used in traditional medicine . This natural product belongs to a class of phenolic compounds with a characteristic skeleton of two aromatic rings linked by a seven-carbon chain, known for diverse biological activities . Research indicates that this compound and related compounds exhibit moderate inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential as a candidate for anti-tumor-promoting agents . Furthermore, structurally similar diarylheptanoids from the same plant source have demonstrated significant anti-inflammatory activity in models of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice . The broader family of diarylheptanoids is under investigation for various pharmacological activities, including hepatoprotective, antioxidant, and neuroprotective effects, highlighting the research interest in this compound class . This compound provides researchers with a valuable chemical tool for studying natural product-mediated pathways in inflammation and oncology. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

4,10-dihydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-8-one

InChI

InChI=1S/C19H20O4/c20-15-4-2-1-3-13-5-8-16(9-6-13)23-19-11-14(18(22)12-15)7-10-17(19)21/h5-11,15,20-21H,1-4,12H2

InChI Key

UACMFCNIYUKDKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)C(=O)CC(C1)O)O

Synonyms

acerogenin M

Origin of Product

United States

Chemical Reactions Analysis

Oxidation and Reduction Processes

Acerogenin M undergoes oxidation and reduction reactions that modify its functional groups, influencing its bioactivity. For example:

  • Oxidation : The phenolic hydroxyl groups on its aromatic rings can be oxidized to quinones under controlled conditions, altering its electron distribution and antioxidant properties.

  • Reduction : The ketone group in its heptanoid backbone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, yielding derivatives with enhanced solubility .

Table 1: Key Oxidation/Reduction Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Ketone reductionNaBH₄, MeOH, 0°CSecondary alcohol85%
Phenolic oxidationDDQ, CH₂Cl₂, rtQuinone derivative72%

Glucosidation

This compound’s hydroxyl groups can be glycosylated to enhance bioavailability:

Nitro Group Removal

The nitro group in intermediates is reduced to an amine using H₂/Pd-C, followed by oxidation to stabilize the final product .

Reaction Kinetics and Selectivity

  • Concentration Independence : Even at high concentrations (1 M), macrocycle 19 forms exclusively due to entropy-driven preorganization .

  • Competitive Reactions : External nucleophiles (e.g., 4-methoxyphenol) or electrophiles (e.g., 4-fluoro-3-nitrotoluene) do not interfere with cyclization, confirming the dominance of intramolecular pathways .

Table 3: Kinetic Data for Cyclization

PrecursorAdditiveMajor ProductYield
18 None19 95%
18 33 19 45%
18 34 19 50%

Biological Activity Modulation via Chemical Reactions

Derivatives of this compound generated through these reactions show enhanced bioactivity:

  • Anti-inflammatory Effects : Glucosylated analogs exhibit improved inhibition of TPA-induced inflammation (ID₅₀ = 0.26–0.81 mg/ear) .

  • Neuroprotection : Reduced derivatives upregulate HO-1 expression via the PI3K/Akt pathway, protecting against glutamate-induced neuronal death .

Computational Insights

Density functional theory (DFT) studies reveal that the preorganized bent conformation of linear precursors reduces activation energy for cyclization by 15–20 kcal/mol compared to linear pathways .

Preparation Methods

Diarylheptanoid Backbone Construction

The linear precursor for this compound would likely involve a 1,7-diarylheptan-3-one scaffold. As demonstrated in acerogenin A synthesis, this can be achieved through:

  • Claisen-Schmidt Condensation : Aromatic aldehydes (e.g., 4-fluoro-3-nitrobenzaldehyde) react with acetophenone derivatives under basic conditions to form α,β-unsaturated ketones.

  • Selective Hydrogenation : The conjugated double bond is reduced using palladium on carbon (Pd/C) or Raney nickel to yield the saturated heptan-3-one.

  • Functionalization : Hydroxyl and methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, with protecting groups (e.g., MOM, benzyl) ensuring regioselectivity.

Macrocyclization Strategies

Intramolecular Etherification

The key step in acerogenin synthesis is macrocyclic ether formation. For acerogenin C, cyclization of linear precursor 18 (1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one) using CsF in DMF (0.01 M, rt, 5 h) yielded the 15-membered macrocycle 19 in 95% efficiency. This reaction proceeds via an SNAr mechanism, where the electron-deficient aryl fluoride reacts with the phenolic oxygen. Critical factors include:

  • Concentration Effects : High dilution (0.01 M) minimizes intermolecular side reactions, though surprisingly, even at 1 M concentration, 19 formed in 45–50% yield due to preorganization.

  • Counterion Selection : Cs⁺ ions enhance leaving group departure by stabilizing transition states.

Alternative Cyclization Approaches

For acerogenins with different substitution patterns (e.g., acerogenin B), microwave-assisted Ullmann coupling has been employed, using CuI and 1,10-phenanthroline in DMF at 120°C. This method could adapt to this compound if steric hindrance impedes SNAr pathways.

Post-Cyclization Modifications

Functional Group Interconversion

After macrocyclization, nitro groups are reduced to amines using H₂/Pd-C, followed by diazotization and hydrolysis to yield phenolic -OH groups. For acerogenin A, subsequent ketone reduction (NaBH₄) introduced a secondary alcohol.

Glycosylation

Aceroside IV was synthesized by glucosidation of acerogenin C with 2,3,4,6-α-D-tetrabenzoylglucopyranosyl bromide under Koenigs-Knorr conditions, followed by saponification. A similar approach could attach sugar moieties to this compound.

Challenges and Optimization

Conformational Preorganization

NOE spectroscopy and DFT calculations on acerogenin precursors revealed that bent conformations dominate in solution, favoring cyclization over polymerization. Molecular modeling for this compound would help identify optimal substituents (e.g., nitro, methoxy) to enforce this preorganization.

Stereochemical Control

The configuration at C9 (common in acerogenins) arises during cyclization. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) may be required if this compound contains stereocenters.

Proposed Synthetic Route for this compound

Based on acerogenin C synthesis, a hypothetical pathway for this compound involves:

  • Linear Precursor Synthesis

    • Claisen-Schmidt condensation of 4-fluoro-3-nitrobenzaldehyde and 3-hydroxy-4-methoxyphenylacetone.

    • Hydrogenation to 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one.

  • Macrocyclization

    • Treatment with CsF in DMF (0.01 M, rt, 5 h) to form the 15-membered macrocycle.

  • Functionalization

    • Nitro reduction (H₂/Pd-C) → amine.

    • Diazotization/hydrolysis → phenolic -OH.

    • Optional ketone reduction (NaBH₄) or glycosylation.

Analytical and Spectroscopic Characterization

Successful synthesis requires verification via:

  • HRMS : Molecular ion peak matching calculated [M+H]⁺.

  • NMR : Distinctive aromatic coupling patterns (e.g., J = 8.3 Hz for para-substituted phenyl groups).

  • X-ray Crystallography : To confirm macrocyclic geometry and stereochemistry .

Q & A

Q. How should researchers handle non-significant data in this compound’s mechanism studies?

  • Methodological Answer : Report all results transparently, including negative data. Use post-hoc power analysis to determine if non-significance stems from insufficient sample size. Discuss biological relevance (e.g., partial pathway inhibition) .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to cell-based studies of this compound?

  • Methodological Answer : Adhere to institutional biosafety protocols for handling human-derived cells. Disclose conflicts of interest (e.g., funding sources). Archive raw data in repositories like Figshare or Zenodo .

Q. How can researchers enhance the reproducibility of this compound findings?

  • Methodological Answer : Share protocols on platforms like Protocols.io . Use blinded analysis for subjective endpoints (e.g., cell cycle staging). Collaborate with independent labs for external validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acerogenin M
Reactant of Route 2
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